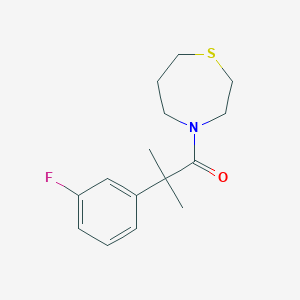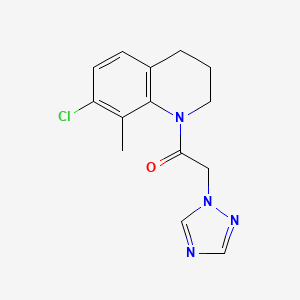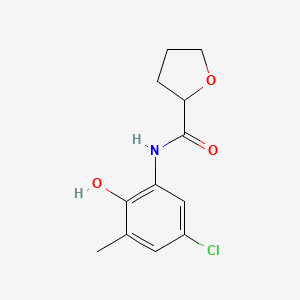
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). MS-275 has been extensively studied for its potential application in cancer treatment and other diseases.
作用機序
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, leading to the activation of gene expression. This activation of gene expression leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to increase the expression of genes involved in the immune response, leading to the activation of the immune system. Additionally, this compound has been shown to have anti-inflammatory effects, leading to the reduction of inflammation in the body.
実験室実験の利点と制限
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDACs in various biological processes. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, making it difficult to use in large-scale studies. Additionally, this compound has some off-target effects, leading to potential side effects in vivo.
将来の方向性
There are several future directions for the study of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide. One potential direction is the study of this compound in combination with other drugs for cancer treatment. This compound has been shown to sensitize cancer cells to other drugs, leading to increased efficacy of the treatment. Another potential direction is the study of this compound in other diseases such as HIV and neurodegenerative diseases. This compound has been shown to have potential applications in these diseases, and further studies are needed to explore these potential applications. Additionally, further studies are needed to explore the potential side effects of this compound in vivo and to develop new HDAC inhibitors with improved pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further studies are needed to explore the potential applications of this compound in combination with other drugs and in other diseases, as well as to develop new HDAC inhibitors with improved pharmacokinetic properties.
合成法
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-3-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide has been studied extensively for its potential application in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been studied for its potential application in other diseases such as HIV, sickle cell anemia, and neurodegenerative diseases.
特性
IUPAC Name |
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-13(18(2,16)17)11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKXTAHMWHXAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)



![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

